molecular formula C14H18N2O6 B606767 Corynecin V CAS No. 40958-12-1

Corynecin V

Cat. No. B606767
CAS RN: 40958-12-1
M. Wt: 310.31
InChI Key: JOPRUKVGIPMAMF-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynecin V belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

Corynecin V has a molecular formula of C14H18N2O6 . Its structure includes a nitrophenylpropylamine moiety. The exact arrangement of atoms and bonds can be visualized through its chemical formula and spectroscopic data .


Chemical Reactions Analysis

While specific chemical reactions involving Corynecin V are not detailed, its acyl derivatives and analogs (such as Corynecin I, II, III, and IV) have been studied. These compounds share similarities with chloramphenicol and exhibit antibacterial properties .


Physical And Chemical Properties Analysis

  • Optical Activity : Corynecin V exhibits optical rotation with a specific rotation of [ƒ¿]D -61° (c=0.14, AcOEt) .

Scientific Research Applications

Antibacterial Research

Corynecin V is part of a complex of chloramphenicol-like acyl nitrophenylpropylamines isolated from Corynebacterium hydrocarboclastus . It exhibits activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol. Corynecin V shows similar species selectivity to chloramphenicol .

Biosynthesis Enhancement

The addition of certain amino acids to producing cultures, such as threonine, homoserine, and methionine, can increase the production of Corynecins. α-Ketobutyric acid has shown a similar effect in enhancing biosynthesis .

properties

IUPAC Name

[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPRUKVGIPMAMF-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynecin V

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